7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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Overview
Description
7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the pyrrolopyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step processes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the synthesis might start with the reaction of 2-aminopyridine with phenylacetic acid derivatives under specific conditions to form the desired pyrrolopyridine scaffold .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrrolopyridine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Known for its biological activities and used in similar research contexts.
1H-pyrrolo[2,3-b]pyridine: Another compound with significant biological activity, particularly in cancer research.
Uniqueness: 7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of great interest .
Properties
CAS No. |
62437-11-0 |
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Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
7-amino-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C13H9N3O2/c14-10-9-8(12(17)16-13(9)18)6-15-11(10)7-4-2-1-3-5-7/h1-6H,14H2,(H,16,17,18) |
InChI Key |
YLKBAGLEBBFQDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=C2N)C(=O)NC3=O |
Origin of Product |
United States |
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